molecular formula C13H9N3O2 B2757243 6-{Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid CAS No. 1706431-70-0

6-{Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid

Cat. No. B2757243
CAS RN: 1706431-70-0
M. Wt: 239.234
InChI Key: KAUCLJKIGXPXAA-UHFFFAOYSA-N
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Description

Imidazopyridine, the core structure of “6-{Imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid”, is an important fused bicyclic 5–6 heterocycle. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused bicyclic 5–6 heterocycle . The iron(II) complexes of related structures are mostly high-spin in solution at room temperature .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .

properties

IUPAC Name

6-imidazo[1,2-a]pyridin-2-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-5-3-4-9(14-10)11-8-16-7-2-1-6-12(16)15-11/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCLJKIGXPXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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